1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a unique structure that combines a methoxyphenyl group with a pyrrole ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-methoxybenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Vilsmeier-Haack reaction, where 3-methoxybenzaldehyde reacts with pyrrole in the presence of a formylating agent like POCl3 and DMF . Another approach involves the use of a Grignard reagent derived from 3-methoxyphenyl magnesium bromide, which reacts with pyrrole-2-carboxaldehyde .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the presence of a naphthalene ring instead of a pyrrole ring.
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but lacks the aldehyde functional group.
Uniqueness: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDELGRACETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351542 | |
Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309735-42-0 | |
Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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